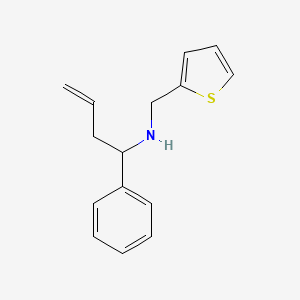

(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, N,N-Diarylthiophen-2-amine units, which are structurally related, have been highlighted for their significance in the synthesis of optoelectronic devices . Similarly, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a complex process including Grignard reaction and catalytic hydrogenation . These studies suggest that the compound may also have potential applications in medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of specific catalysts. For example, the Buchwald–Hartwig cross-coupling reaction is employed to synthesize N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, using tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butyl phosphine as catalysts . In another case, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is achieved through a sequence of reactions starting from o-fluorobenzaldehyde, with the final reduction step improved by using an environmentally friendly catalytic hydrogenation method . These examples provide insight into the potential synthetic routes that could be adapted for the synthesis of "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine".

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C NMR, IR, and UV spectroscopy are common methods for establishing the structure of newly synthesized compounds, as seen in the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Similarly, IR, 1H NMR, and 13C NMR are used to confirm the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine . These techniques would be essential for analyzing the molecular structure of "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine".

Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex and require specific conditions for selectivity. For instance, the palladium(II) complexes with diphenylphosphino(phenyl pyridin-2-yl methylene)amine are used as initiators for chemoselective alkene hydrocarboxylation, demonstrating the potential for complex reaction mechanisms and selectivity in chemical synthesis . This suggests that "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" could also participate in selective chemical reactions, which would be an important area of study.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" are not detailed in the provided papers. However, the properties of such compounds are typically characterized to understand their stability, reactivity, and suitability for applications. For example, the optoelectronic properties of N,N-Diarylthiophen-2-amine units are of interest for device synthesis , and the solubility and stability of intermediates are crucial for pharmaceutical applications . These aspects would need to be thoroughly investigated for "(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine" to determine its potential applications.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Peptide Synthesis

One of the applications involves the use of thiophen-2-ylmethyl-amine derivatives as catalysts in chemical synthesis. For instance, a method utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst has been developed for direct amide bond synthesis. This catalyst proves effective at room temperature across a broad range of substrates, including aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as primary, secondary, heterocyclic, and functionalized amines. This method facilitates the coupling of N-Boc-protected amino acids with minimal racemization, marking a significant step toward peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Antinociceptive Activity

Another research avenue explores the antinociceptive (pain-relieving) properties of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides. These compounds, derived from reactions with substituted amines, have shown promising results in studies aimed at understanding and potentially treating pain (S. Shipilovskikh et al., 2020).

Applications in Polymerization and Materials Science

In materials science, derivatives of thiophen-2-ylmethyl-amine are used as photoinitiators for polymerization under visible light-emitting diodes (LEDs). These novel star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives exhibit excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates, offering advantages in overcoming oxygen inhibition and efficiency under air compared to traditional photoinitiators. This development opens new pathways for the use of these compounds in creating advanced materials (Jing Zhang et al., 2015).

Synthetic and Reaction Studies

Thiophen-2-ylmethyl-amine derivatives are also central to synthetic chemistry, participating in various reactions to form complex molecules. For example, they react with nucleophiles leading to products like 3-amino-1-(thien-2-yl, 4-hydroxyphenyl)-4,4-dichloro-2-buten-1-ones, showcasing their versatility in organic synthesis and potential in drug development and other chemical products (V. Potkin et al., 2010).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Eigenschaften

IUPAC Name |

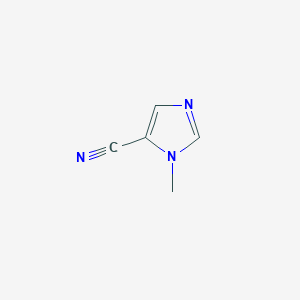

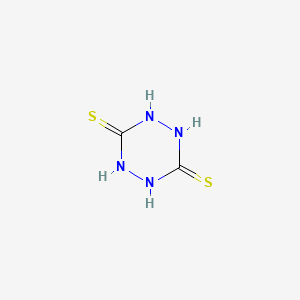

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNMMABRSVCDEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389856 |

Source

|

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine | |

CAS RN |

436088-65-2 |

Source

|

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

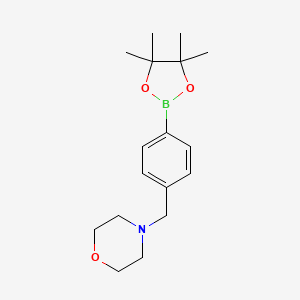

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)